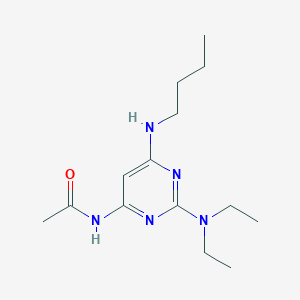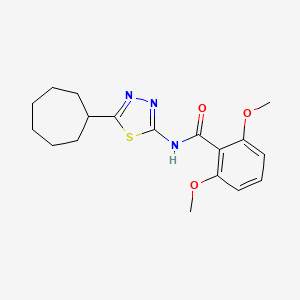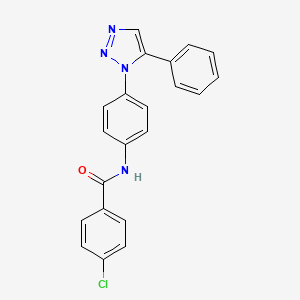
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. This reaction involves the following steps:
Preparation of Azide Intermediate: The starting material, 4-chloroaniline, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the azide derivative.
Cycloaddition Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of Benzamide: The triazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 4-chlorobenzoic acid and 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline.
科学研究应用
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways. The compound’s ability to modulate biological processes makes it a useful tool in biochemical research.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, enzymes, and receptors. This interaction can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.
For example, in anticancer research, the compound may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with microbial enzyme function.
相似化合物的比较
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simple triazole compound with broad biological activity.
4-Chloro-N-(4-(1H-1,2,3-triazol-1-yl)phenyl)benzamide: A similar compound with a different substitution pattern on the triazole ring.
5-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group, similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the chloro and triazole groups provides a versatile scaffold for further modification and optimization in drug development and material science.
属性
CAS 编号 |
89779-05-5 |
|---|---|
分子式 |
C21H15ClN4O |
分子量 |
374.8 g/mol |
IUPAC 名称 |
4-chloro-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15ClN4O/c22-17-8-6-16(7-9-17)21(27)24-18-10-12-19(13-11-18)26-20(14-23-25-26)15-4-2-1-3-5-15/h1-14H,(H,24,27) |
InChI 键 |
XMLRNCZQZKUZQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)
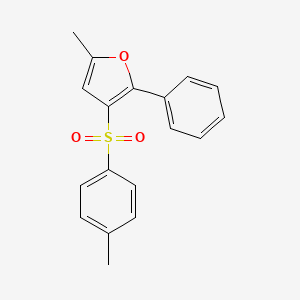
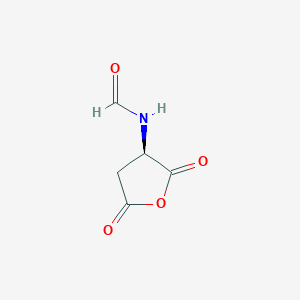
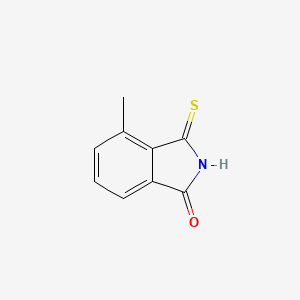
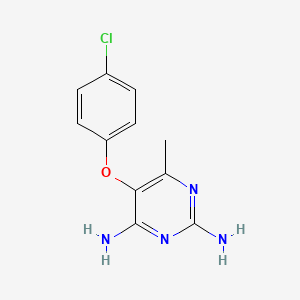


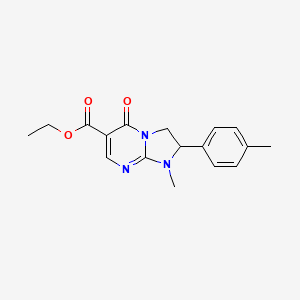
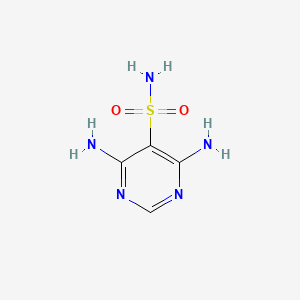
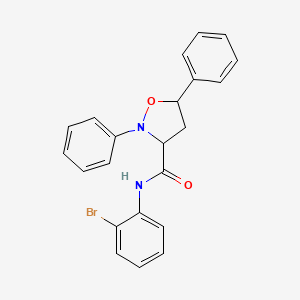
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
